N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide

Description

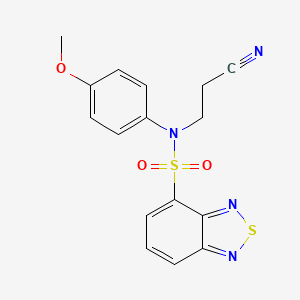

N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzothiadiazole core substituted at the 4-position with a sulfonamide group. The molecule includes a 2-cyanoethyl and a 4-methoxyphenyl group attached to the sulfonamide nitrogen, conferring unique electronic and steric properties. This compound is synthesized through nucleophilic substitution or condensation reactions involving benzothiadiazole sulfonyl chlorides and amine precursors, as observed in analogous syntheses of related sulfonamides . The benzothiadiazole moiety is known for its electron-deficient aromatic system, which enhances reactivity in biological and chemical contexts .

Properties

IUPAC Name |

N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S2/c1-23-13-8-6-12(7-9-13)20(11-3-10-17)25(21,22)15-5-2-4-14-16(15)19-24-18-14/h2,4-9H,3,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQAPQZFEYIAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CCC#N)S(=O)(=O)C2=CC=CC3=NSN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365405 | |

| Record name | N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5175-50-8 | |

| Record name | N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of Benzothiadiazole Core: Starting with a suitable aromatic precursor, the benzothiadiazole core can be synthesized through cyclization reactions.

Introduction of Sulfonamide Group: The sulfonamide group can be introduced via sulfonation followed by amination.

Attachment of Cyanoethyl and Methoxyphenyl Groups:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the cyano group, converting it to an amine.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that benzothiadiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of benzothiadiazole have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .

Antimicrobial Properties

The sulfonamide group in this compound enhances its ability to act as an antimicrobial agent. Research has demonstrated that compounds containing the benzothiadiazole structure exhibit activity against a range of bacteria and fungi. This is particularly relevant in the development of new antibiotics to combat resistant strains of pathogens .

Materials Science

Fluorescent Dyes

this compound can be utilized as a fluorescent dye due to its strong electron-accepting properties. When incorporated into polymer matrices or other materials, it can enhance photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Nanocomposites

The compound's ability to form stable complexes with metal ions allows it to be used in the synthesis of nanocomposites. These materials can be engineered for specific applications such as catalysis or drug delivery systems, where controlled release and targeted action are essential .

Environmental Applications

Pollutant Detection

The unique optical properties of this compound enable its use in environmental monitoring. It can serve as a sensor for detecting pollutants in water and soil due to its sensitivity to changes in the chemical environment. This application is crucial for assessing environmental health and compliance with regulatory standards .

Photodegradation Studies

Understanding the degradation pathways of this compound under UV light exposure is essential for evaluating its environmental impact. Research shows that benzothiadiazole derivatives can undergo photodegradation, which may be beneficial for developing biodegradable materials or assessing the fate of chemical pollutants in ecosystems .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated effective inhibition of breast cancer cell lines by benzothiadiazole derivatives. |

| Study 2 | Antimicrobial Properties | Showed significant activity against MRSA strains using sulfonamide derivatives. |

| Study 3 | Fluorescent Dyes | Developed a new polymer incorporating benzothiadiazole for enhanced OLED performance. |

| Study 4 | Environmental Monitoring | Successfully detected heavy metals in water samples using modified benzothiadiazole sensors. |

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- The 4-methoxyphenyl group improves lipophilicity relative to unsubstituted phenyl groups, as seen in N-(4-methoxyphenyl)benzenesulfonamide .

Physicochemical and Pharmacokinetic Properties

Data for selected compounds:

Key Observations :

- The target compound exhibits moderate lipophilicity (logD ~2.9), comparable to N-(2-cyanoethyl)-N-isopropyl derivatives, but lower than ABT-751 .

Tautomerism and Stability

The benzothiadiazole sulfonamide core can exhibit tautomerism, as seen in related 1,2,4-triazole derivatives, where thione-thiol tautomerism is confirmed via IR and NMR spectroscopy . For example, compounds 7–9 in exist predominantly in the thione form due to the absence of νS-H bands in IR spectra . This stability is critical for maintaining reactivity in biological systems.

Biological Activity

N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C₁₄H₁₄N₄O₂S₂

- Molecular Weight : 342.41 g/mol

- CAS Number : Not specified in the available literature.

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

- Potassium Channel Modulation : It has been identified as a potassium channel modulator, which plays a crucial role in regulating cellular excitability and neurotransmitter release .

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, contributing to its therapeutic effects in conditions like glaucoma and edema .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains, potentially through disruption of bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Potential :

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent induction of apoptosis, suggesting its potential as a chemotherapeutic agent . -

Neuroprotective Effects :

Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage. By modulating potassium channels, it helps maintain cellular homeostasis under stress conditions . -

Antimicrobial Efficacy :

In vitro tests revealed that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell membrane integrity .

Q & A

Basic: What are the established synthetic routes for N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide?

Methodological Answer:

The synthesis typically involves sulfonylation and coupling reactions. A common route includes:

Sulfonamide Formation : Reacting 2,1,3-benzothiadiazole-4-sulfonyl chloride with N-(2-cyanoethyl)-4-methoxyaniline under basic conditions (e.g., pyridine or triethylamine) at 0–25°C.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Validation : Confirmation via /-NMR to verify sulfonamide linkage and substituent positions .

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : -NMR (CDCl₃ or DMSO-d₆) to confirm aromatic protons, methoxy (-OCH₃), and cyanoethyl (-CH₂CN) groups. -NMR identifies sulfonamide carbonyl and benzothiadiazole carbons .

- X-ray Crystallography : Resolves bond angles and dihedral angles between the benzothiadiazole core and substituents. For example, crystal packing analysis in related sulfonamides shows intermolecular hydrogen bonding influencing stability .

- Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Discrepancies (e.g., unexpected splitting in NMR or IR absorption shifts) require:

Comparative Analysis : Cross-reference with structurally analogous compounds, such as N-(4-methoxyphenyl)benzenesulfonamide derivatives .

Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or IR spectra (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .

Multi-Technique Validation : Pair X-ray data with NMR/IR to confirm conformational or tautomeric states .

Advanced: What strategies optimize synthetic yield and purity for this compound?

Methodological Answer:

Yield optimization involves:

Reaction Condition Screening :

- Temperature: Test 0°C vs. room temperature for sulfonylation to minimize side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Catalyst Use : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate coupling steps .

Design of Experiments (DoE) : Apply factorial design to assess interactions between variables (e.g., molar ratios, reaction time) .

Advanced: How to design biological activity studies for this compound?

Methodological Answer:

For antimicrobial or anticancer studies:

In Vitro Assays :

- Antimicrobial : MIC determination against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

SAR Analysis : Compare activity with analogs lacking the cyanoethyl or methoxyphenyl groups to identify critical moieties .

Mechanistic Studies : Use fluorescence spectroscopy to monitor DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Advanced: What electrochemical properties are relevant for material science applications?

Methodological Answer:

Cyclic Voltammetry (CV) : Measure redox potentials in acetonitrile (0.1 M TBAPF₆) to assess electron-withdrawing effects of the benzothiadiazole-sulfonamide core .

DFT Calculations : Predict HOMO/LUMO energies and charge distribution to correlate with conductivity or photostability .

Thin-Film Studies : Spin-coat the compound on ITO electrodes and analyze charge transport via impedance spectroscopy .

Advanced: How to address stability issues in aqueous or photolytic conditions?

Methodological Answer:

Stability Testing :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC at 254 nm .

- Photostability : Expose to UV light (300–400 nm) and track changes using UV-Vis spectroscopy .

Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) to enhance photostability, as seen in related benzothiadiazole derivatives .

Advanced: What computational tools predict interactions with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) or receptors. Validate with crystallographic data from Protein Data Bank (PDB) .

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and free energy changes (MM-PBSA) .

Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with sulfonamide oxygen) using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.